molecular formula C11H7NO3S B6212470 2-benzoyl-1,3-thiazole-4-carboxylic acid CAS No. 1509486-15-0

2-benzoyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6212470
CAS No.: 1509486-15-0
M. Wt: 233.24 g/mol
InChI Key: VSEMROMIKAJVFV-UHFFFAOYSA-N
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Description

2-Benzoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring fused with a benzoyl group and a carboxylic acid group. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse reactivity. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride under acidic conditions, followed by cyclization. Another method includes the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzoyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately causing cell death . The compound’s aromaticity and electron-donating properties contribute to its reactivity and biological effects.

Comparison with Similar Compounds

  • 2-Benzoyl-1,3-thiazole-5-carboxylic acid
  • 2-Benzoyl-1,3-thiazole-4-carboxamide
  • 2-Benzoyl-1,3-thiazole-4-carboxylate

Uniqueness: 2-Benzoyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit higher potency in certain biological assays and different reactivity profiles in chemical reactions .

Properties

CAS No.

1509486-15-0

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

2-benzoyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15)

InChI Key

VSEMROMIKAJVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O

Purity

95

Origin of Product

United States

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